![molecular formula C22H13F3N4S B2641998 3-Phenyl-6-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 899993-48-7](/img/structure/B2641998.png)
3-Phenyl-6-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the biphenyl moiety in its structure contributes to its unique chemical properties and biological activities.
作用機序
Target of Action
The primary targets of 3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are the enzymes PARP-1 and EGFR . These enzymes play crucial roles in various cellular processes. PARP-1 is involved in DNA repair and programmed cell death, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: interacts with its targets by inhibiting their enzymatic activities . This inhibition disrupts the normal functioning of the cells, leading to various changes such as the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects the DNA repair and cell growth pathways due to its interaction with PARP-1 and EGFR . The inhibition of these enzymes disrupts these pathways, leading to the death of cancer cells .
Pharmacokinetics
The ADME properties of 3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole The compound’s potent cytotoxic activities suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole ’s action include the induction of apoptosis in cancer cells . This is achieved through the upregulation of genes involved in apoptosis, such as P53, Bax, caspase-3, caspase-8, and caspase-9, and the downregulation of the anti-apoptotic gene Bcl2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolothiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazolothiadiazole derivatives.
科学的研究の応用
3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antidiabetic and antibacterial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Exhibits promising anticancer activities.
Triazolam and Alprazolam: These drugs contain the 1,2,4-triazole moiety and are used in the pharmaceutical market.
Uniqueness
3-Phenyl-6-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of the trifluoromethyl group and the biphenyl moiety, which enhances its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
3-phenyl-6-[4-[2-(trifluoromethyl)phenyl]phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N4S/c23-22(24,25)18-9-5-4-8-17(18)14-10-12-16(13-11-14)20-28-29-19(26-27-21(29)30-20)15-6-2-1-3-7-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGSJHMWBPNNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
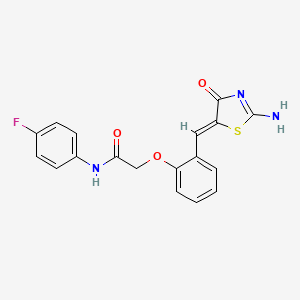
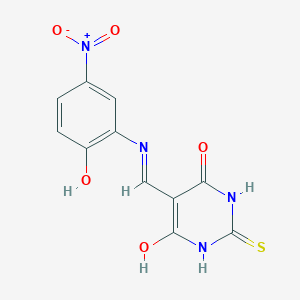
![1-(3-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2641917.png)
![2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2641919.png)
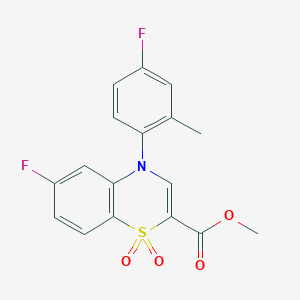
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2641924.png)
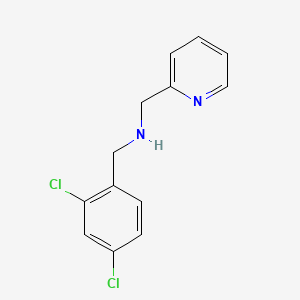
![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2641926.png)
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2641927.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2641929.png)
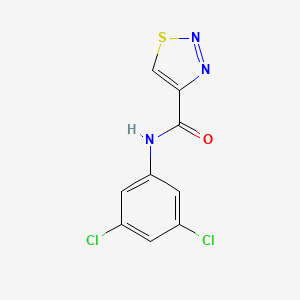
![2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2641933.png)
![N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2641935.png)
![1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2641938.png)
